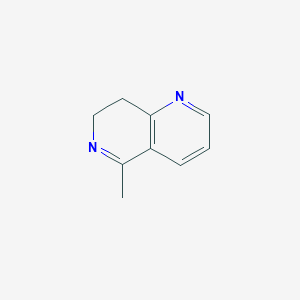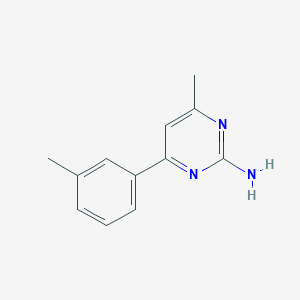
3-bromo-5-(1-cyano-1-methylethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid, also known as 3-bromo-5-cyano-1-methylethylbenzoic acid (3B5CNMEB), is a synthetic organic compound belonging to the class of benzoic acids. It is a colourless solid that is soluble in organic solvents and is used in a variety of industrial and scientific applications. It is a versatile compound that has been used in a wide range of studies, such as in the synthesis of pharmaceuticals, in the synthesis of polymers materials, as an inhibitor of enzymes, as an electron acceptor in organic synthesis, and in the study of protein-ligand interactions.
Aplicaciones Científicas De Investigación
3B5CNMEB has been used in a wide range of scientific research applications. It has been used in the study of protein-ligand interactions, as an electron acceptor in organic synthesis, and in the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers materials and as an inhibitor of enzymes.
Mecanismo De Acción
The mechanism of action of 3B5CNMEB is not fully understood. However, it is believed that the compound binds to the active site of an enzyme, resulting in the inhibition of the enzyme's activity. This inhibition is due to the presence of the cyano group, which is believed to form a hydrogen bond with the enzyme's active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3B5CNMEB are not fully understood. However, it is believed that the compound has the potential to inhibit the activity of certain enzymes, which could have an impact on the biochemical and physiological processes in the body. In addition, it is believed that the compound may have an effect on the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3B5CNMEB in laboratory experiments is that it is a relatively inexpensive compound that is easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of applications. The main limitation of using 3B5CNMEB in laboratory experiments is that the mechanism of action of the compound is not fully understood.
Direcciones Futuras
There are a number of potential future directions for the use of 3B5CNMEB. These include further studies on the mechanism of action of the compound, studies on the potential biochemical and physiological effects of the compound, and studies on the potential use of the compound in the synthesis of pharmaceuticals. Additionally, further studies could be conducted on the potential use of the compound in the synthesis of polymers materials and in the study of protein-ligand interactions.
Métodos De Síntesis
3B5CNMEB can be synthesized through a variety of methods. The most common method is the reaction between 3-bromo-5-chloro-1-methylethylbenzoic acid and sodium cyanide. This reaction results in the formation of 3B5CNMEB and sodium chloride. Other methods of synthesis include the reaction of 3-bromo-5-chloro-1-methylethylbenzoic acid with potassium cyanide, the reaction of 3-bromo-5-chloro-1-methylethylbenzoic acid with potassium cyanide and sodium hydroxide, and the reaction of 3-bromo-5-chloro-1-methylethylbenzoic acid with sodium cyanide and sodium hydroxide.
Propiedades
IUPAC Name |
3-bromo-5-(2-cyanopropan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-11(2,6-13)8-3-7(10(14)15)4-9(12)5-8/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCNVBPDTCPASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

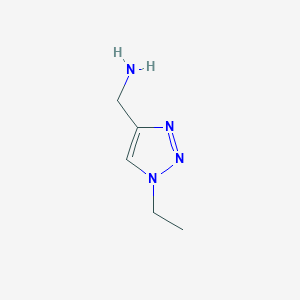
![tert-butyl({[4-(chloromethyl)phenyl]methoxy})dimethylsilane](/img/structure/B6614732.png)
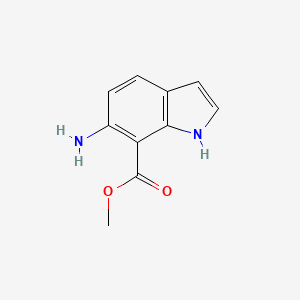

![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)
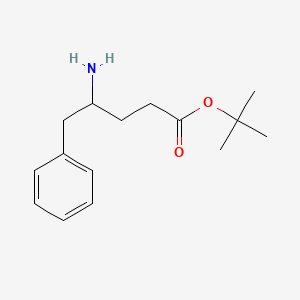
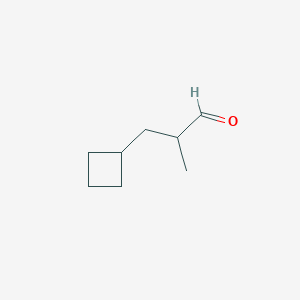
![4-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine](/img/structure/B6614787.png)

